molecular formula C8H15Br B041411 (2-Bromoethyl)cyclohexane CAS No. 1647-26-3

(2-Bromoethyl)cyclohexane

Cat. No.: B041411
CAS No.: 1647-26-3
M. Wt: 191.11 g/mol
InChI Key: JRQAAYVLPPGEHT-UHFFFAOYSA-N
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Description

(2-Bromoethyl)cyclohexane: is an organic compound with the molecular formula C8H15Br . It is a derivative of cyclohexane, where a bromoethyl group is attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromoethyl)cyclohexane can be synthesized through the bromination of ethylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the ethyl group.

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination methods but on a larger scale. The process involves the continuous addition of bromine to a reactor containing ethylcyclohexane and a catalyst. The reaction mixture is then purified through distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Chemistry: (2-Bromoethyl)cyclohexane is used as an intermediate in organic synthesis. It serves as a building block for the preparation of various complex molecules.

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. It is also employed in the study of biochemical pathways and mechanisms.

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and specialty chemicals. It is also utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)cyclohexane involves its reactivity towards nucleophiles and bases. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

    (2-Chloroethyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

    (2-Iodoethyl)cyclohexane: Similar structure but with an iodine atom instead of bromine.

    (2-Fluoroethyl)cyclohexane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: (2-Bromoethyl)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger atom compared to chlorine, fluorine, and iodine, which affects the compound’s reactivity and the types of reactions it undergoes. The compound’s unique reactivity makes it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

2-bromoethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQAAYVLPPGEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075111
Record name Cyclohexane, (2-bromoethyl)-
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Molecular Weight

191.11 g/mol
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CAS No.

1647-26-3
Record name 2-Cyclohexylethyl bromide
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Record name (2-Bromoethyl)cyclohexane
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Record name (2-Bromoethyl)cyclohexane
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Record name (2-bromoethyl)cyclohexane
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Record name (2-Bromoethyl)cyclohexane
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Synthesis routes and methods I

Procedure details

To a solution of 10 g of (2-hydroxyethyl)cyclohexane in 50 ml of dry diethyl ether was added dropwise a solution of 9.85 g of phosphorous tribromide in 20 ml of dry diethyl ether at -40° C., and the mixture was stirred at -40° to -10° C. for 30 minutes and at 2° to 4° C. for 2.5 hours. The reaction mixture was then poured into ice-water and extracted with diethyl ether. The extract was washed with water, an aqueous solution of sodium bicarbonate and water, dried over magnesium sulphate and concentrated under reduced pressure. To the residue thus obtained were added 50 ml of 47% w/v hydrobromic acid at -30° C. 20 ml of sulphuric acid were then added dropwise at the same temperature. The reaction mixture was refluxed at 100° to 110° C. for 3 hours and extracted with diethyl ether. The extract was washed with water, an aqueous solution of sodium bicarbonate and water, dried over magnesium sulphate and concentrated under reduced prssure. The residue was purified by distillation under reduced pressure to give 8.04 g of the title compound having the following physical characteristics:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 1 l—roundbottom flask equipped with a reflux condenser 164 g concentrated sulphuric acid and 200 g hydrobromic acid (48% in water) were added subsequently under cooling with an ice bath to 88.7 g (0.693 mole) 2-cyclohexyl-ethanol. The mixture was refluxed for 6 h and after cooling to room temperature given to 400 g of ice. The aqueous phase was extracted with 400 ml pentane. The organic layer was washed with a 2 M NaOH-solution and with water, dried over magnesium sulphate, and the solvent was removed in vacuo. The product was distilled in vacuo to yield 112.7 g (85%) of (2-bromo-ethyl)-cyclohexane as a colourless oil. 1H-NMR (400 MHz, CDCl3): δ=3.40 (2H, t, CH2Br), 1.73-1.61 (m, 7H), 1.44 (m, 1H), 1.26-1.11 (m, 3H), 0.92-0.84 (m, 2H) ppm.
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
88.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (2-Bromoethyl)cyclohexane in the synthesis described in the research paper?

A1: this compound acts as an alkylating agent in the synthesis of benzyldimethyl(ω-cyclohexylethyl)ammonium bromide. [] This ammonium salt is a key precursor in the formation of the (BnC2cHx)[Ni(dmit)2] complex salt, the primary subject of the research. []

Q2: Why was this compound chosen as the alkylating agent in this specific research?

A2: The researchers aimed to investigate the structural effects of incorporating a cyclohexyl group into the cation of the [Ni(dmit)2] complex salt. [] this compound allows for the introduction of the desired cyclohexyl moiety through its reaction with N,N-dimethylbenzylamine.

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